3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone
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Overview
Description
3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone is a chemical compound with the molecular formula C13H12FNO2 and a molecular weight of 233.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a fluorobenzyl group attached to a pyridinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone typically involves the reaction of 4-fluorobenzyl alcohol with 2-methyl-4(1H)-pyridinone in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorobenzyl)oxy-2-methyl-4(1H)-pyridinone
- 3-(4-Chlorobenzyl)oxy-2-methyl-4(1H)-pyridinone
- 3-(4-Methoxybenzyl)oxy-2-methyl-4(1H)-pyridinone
Uniqueness
3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone is unique due to the presence of the fluorobenzyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-2-methyl-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-9-13(12(16)6-7-15-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHARJZIGZSOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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